molecular formula C20H18O3 B5756115 7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5756115
M. Wt: 306.4 g/mol
InChI Key: IWYZSWYZPNXTPU-UHFFFAOYSA-N
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Description

7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of chromen-2-one, featuring an ethenylphenyl group and methoxy substituents

Properties

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-4-15-5-7-16(8-6-15)12-22-18-10-9-17-13(2)11-19(21)23-20(17)14(18)3/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZSWYZPNXTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE typically involves the reaction of 4-ethenylphenol with 4,8-dimethyl-2H-chromen-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges within the device. This enhances the efficiency and performance of light-emitting diodes by improving charge injection and transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-ETHENYLPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE stands out due to its specific combination of ethenylphenyl and methoxy groups, which confer unique electronic properties and reactivity. This makes it particularly suitable for use in advanced optoelectronic devices.

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